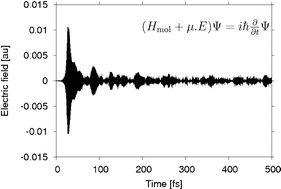Guiding the time-evolution of a molecule: optical control by computer
Physical Chemistry Chemical Physics Pub Date: 2010-11-04 DOI: 10.1039/C0CP01740J
Abstract
The theory and computation of optical control has been developed over the last 25 years and is now a mature field of research. Initial work provided pictures of how control using light fields in simple systems may be achieved, for example using multiple excitation pathways or


Recommended Literature
- [1] Biomimetic promotion of dentin remineralization using l-glutamic acid: inspiration from biomineralization proteins
- [2] Front cover
- [3] Catalysis of the hydro-dechlorination of 4-chlorophenol and the reduction of 4-nitrophenol by Pd/Fe3O4@SiO2@m-SiO2
- [4] One-step synthesis of nonstoichiometric TiO2 nanorod films for enhanced photocatalytic H2 evolution†
- [5] Microfluidic strategy for rapid and high-quality control of crystal morphology of explosives
- [6] Na2CoSiO4 as a cathode material for sodium-ion batteries: structure, electrochemistry and diffusion pathways†
- [7] MoP@MoO3 S-scheme heterojunction in situ construction with phosphating MoO3 for high-efficient photocatalytic hydrogen production
- [8] Lewis base-stabilized silyliumylidene ions in transition metal coordination chemistry
- [9] Surface processes and kinetics of CO2reduction on Pt(100) electrodes of different surface structure in sulfuric acid solutions
- [10] Solvent partitioning in fluorescent polydimethylsiloxane networks










